molecular formula C24H19NO6S B2633508 (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 1321692-09-4

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2633508
CAS No.: 1321692-09-4
M. Wt: 449.48
InChI Key: XXRXZVJMOJPJTJ-IZHYLOQSSA-N
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Description

The compound (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic molecule featuring a chromen-2-imine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-imine core, followed by the introduction of the benzodioxol, methoxy, and methylbenzenesulfonyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxol groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its interactions with specific enzymes and receptors are studied to develop new treatments for various diseases.

Industry

In the industrial sector, the compound’s chemical properties are utilized in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Uniqueness

Compared to similar compounds, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c1-15-6-9-18(10-7-15)32(26,27)22-12-16-4-3-5-20(28-2)23(16)31-24(22)25-17-8-11-19-21(13-17)30-14-29-19/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRXZVJMOJPJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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